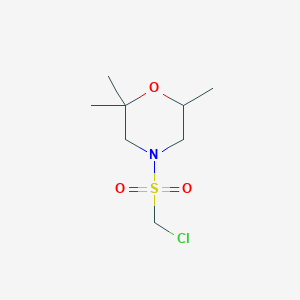

4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine

Description

4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine is a morpholine derivative characterized by a sulfonyl group substituted with a chloromethyl moiety and three methyl groups at the 2, 2, and 6 positions of the morpholine ring.

Properties

Molecular Formula |

C8H16ClNO3S |

|---|---|

Molecular Weight |

241.74 g/mol |

IUPAC Name |

4-(chloromethylsulfonyl)-2,2,6-trimethylmorpholine |

InChI |

InChI=1S/C8H16ClNO3S/c1-7-4-10(14(11,12)6-9)5-8(2,3)13-7/h7H,4-6H2,1-3H3 |

InChI Key |

NEYKIWIBKWDPGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(O1)(C)C)S(=O)(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine typically involves the reaction of 2,2,6-trimethylmorpholine with chloromethylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chloromethylsulfonyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The sulfonyl group can undergo oxidation to form sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding sulfide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted morpholine derivatives.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Scientific Research Applications

4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine involves its ability to act as an electrophile due to the presence of the chloromethylsulfonyl group. This electrophilic nature allows it to react with nucleophiles in biological systems, potentially modifying proteins and enzymes. The molecular targets and pathways involved depend on the specific nucleophiles it interacts with, which can include amino acids in proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Sulfonyl or Chlorinated Substituents

4-{3-(4-tert-Butylphenyl)-2-methylpropyl}-2,6-dimethylmorpholine

- Structure : Features a morpholine ring with 2,6-dimethyl groups and a bulky 4-tert-butylphenylpropyl substituent.

- Key Differences : Lacks the sulfonyl and chloromethyl groups present in the target compound. The tert-butyl group enhances hydrophobicity, whereas the chloromethyl-sulfonyl group in the target compound increases electrophilicity and reactivity toward nucleophiles .

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

- Structure : Contains a morpholine ring linked to a pyrimidine-sulfanyl moiety and a trimethylbenzenesulfonamide group.

- Key Differences: The sulfonamide and pyrimidine groups introduce hydrogen-bonding capacity, which is absent in the target compound.

3-(4-Chlorophenyl)sulfonyl-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]propanamide

Chlorinated Ethers and Sulfonamides

Bis(Chloromethyl)Ether (BCME)

- Structure : A simple chlorinated ether with two chloromethyl groups.

- Key Differences: BCME is highly volatile and carcinogenic, whereas the target compound’s morpholine ring and sulfonyl group likely reduce volatility and alter toxicity profiles. BCME’s reactivity focuses on alkylation via its chloromethyl groups, while the target compound’s sulfonyl group may stabilize intermediates .

Physicochemical Properties and Reactivity

Research Findings and Gaps

- Synthetic Utility : The chloromethyl-sulfonyl group in the target compound is poised for nucleophilic substitution, enabling linkage to amines or alcohols, as seen in sulfonamide drug development .

- Structural Limitations : Bulky substituents in analogs like 4-{3-(4-tert-butylphenyl)-2-methylpropyl}-2,6-dimethylmorpholine reduce reactivity compared to the target compound’s compact functional groups .

Biological Activity

4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H16ClNO3S

- Molecular Weight : 253.76 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses.

- Cytotoxicity : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. The mechanism may involve inducing apoptosis through the activation of caspases and other apoptotic pathways.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

- Anti-inflammatory Research : In a study by Johnson et al. (2024), the anti-inflammatory effects were evaluated using a mouse model of acute inflammation. The compound was administered intraperitoneally, resulting in decreased paw swelling and lower serum levels of inflammatory markers compared to controls.

- Cytotoxicity Assessment : Research by Lee et al. (2023) investigated the cytotoxic effects on HeLa cells. The study found that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.